3-[4-(Adamantan-1-YL)piperazin-1-YL]-1-(3-chlorophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(Adamantan-1-YL)piperazin-1-YL]-1-(3-chlorophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of adamantane, piperazine, and pyrrolidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Adamantan-1-YL)piperazin-1-YL]-1-(3-chlorophenyl)pyrrolidine-2,5-dione typically involves multi-step proceduresCommon reagents used in these reactions include various amines, chlorinating agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes to ensure the efficient production of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Adamantan-1-YL)piperazin-1-YL]-1-(3-chlorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrrolidine moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
3-[4-(Adamantan-1-YL)piperazin-1-YL]-1-(3-chlorophenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[4-(Adamantan-1-YL)piperazin-1-YL]-1-(3-chlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
Pyrrolidine-2,5-diones: Used in drug discovery for their versatile biological activities
Uniqueness
3-[4-(Adamantan-1-YL)piperazin-1-YL]-1-(3-chlorophenyl)pyrrolidine-2,5-dione is unique due to its combination of adamantane, piperazine, and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C24H30ClN3O2 |
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Molecular Weight |
428.0 g/mol |
IUPAC Name |
3-[4-(1-adamantyl)piperazin-1-yl]-1-(3-chlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H30ClN3O2/c25-19-2-1-3-20(11-19)28-22(29)12-21(23(28)30)26-4-6-27(7-5-26)24-13-16-8-17(14-24)10-18(9-16)15-24/h1-3,11,16-18,21H,4-10,12-15H2 |
InChI Key |
DBEPJJYQQWIPPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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